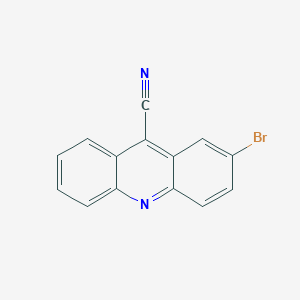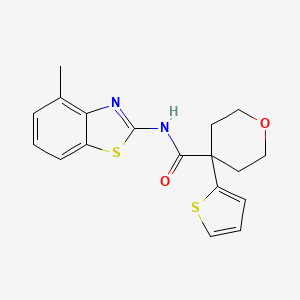![molecular formula C12H27Cl2NO3 B2709433 Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) CAS No. 1261238-19-0](/img/structure/B2709433.png)
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is an organic compound with the molecular formula C10H23Cl2NO2 and a molecular weight of 260.2 g/mol . This compound is known for its use as a PROTAC linker, which is a type of molecule used in targeted protein degradation .
Mécanisme D'action
Target of action
The compound is a PEG-based PROTAC linker . PROTACs are designed to target specific proteins for degradation by the cell’s own ubiquitin-proteasome system .
Mode of action
As a PROTAC linker, the compound would be part of a larger molecule that includes a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The compound would help bring these two proteins into close proximity, allowing the ubiquitin ligase to tag the target protein for degradation .
Biochemical pathways
The compound would be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . The specific pathways affected would depend on the target protein.
Result of action
The result of the compound’s action would be the degradation of the target protein . This could have various effects at the molecular and cellular level, depending on the function of the protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) typically involves the reaction of 6-chlorohexanol with ethylene oxide to form 2-(2-(6-chlorohexyloxy)ethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to form 2-(2-(2-(6-chlorohexyloxy)ethoxy)ethoxy)ethanol. Finally, the amination of this compound with ammonia or an amine, followed by treatment with hydrochloric acid, yields the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium iodide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products
Substitution: Products include azides, thiocyanates, and iodides.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Applications De Recherche Scientifique
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is widely used in scientific research, particularly in the field of targeted protein degradation. It serves as a PROTAC linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This enables the selective degradation of the target protein via the ubiquitin-proteasome system .
In addition to its use in PROTACs, this compound is also used in the synthesis of other complex molecules and as a reagent in various chemical reactions. Its unique structure allows for versatile applications in medicinal chemistry, drug discovery, and chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 2-(2-(6-Chlorohexyloxy)ethoxy)ethanol
Uniqueness
Ethanamine, 2-[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethoxy]-, hydrochloride (1:1) is unique due to its specific structure, which allows it to function effectively as a PROTAC linker. Its ability to form stable ternary complexes with E3 ubiquitin ligases and target proteins makes it a valuable tool in targeted protein degradation research .
Propriétés
IUPAC Name |
2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26ClNO3.ClH/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14;/h1-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJTQZTUNYEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2709353.png)
![1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-4-yl)methyl]azetidin-3-amine](/img/structure/B2709354.png)
![4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol](/img/structure/B2709357.png)
![(5-Chloro-2-nitrophenyl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2709359.png)

![(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B2709361.png)
![4-(aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2709362.png)
![2-ethyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]butanamide](/img/structure/B2709363.png)
![N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709364.png)
![2-{1-METHYL-4-OXO-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2709366.png)


![(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2709369.png)
![N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide](/img/structure/B2709372.png)
